molecular formula C21H28O6 B1219609 Enmein,13-deoxy-5-hydroxy-O10-methyl-, (5a)-

Enmein,13-deoxy-5-hydroxy-O10-methyl-, (5a)-

Cat. No.: B1219609
M. Wt: 376.4 g/mol
InChI Key: ANNDQWYMQQILCQ-OAFDGUKCSA-N
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Description

The compound Enmein,13-deoxy-5-hydroxy-O10-methyl-, (5a)- is a complex organic molecule with a unique structure This compound features multiple chiral centers, hydroxyl and methoxy functional groups, and a pentacyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Enmein,13-deoxy-5-hydroxy-O10-methyl-, (5a)- typically involves multiple steps, starting from simpler organic precursors. The synthetic route may include:

    Formation of the Pentacyclic Core: This step involves constructing the pentacyclic framework through a series of cyclization reactions. Common reagents used in this step include strong acids or bases to facilitate ring closure.

    Introduction of Functional Groups: Hydroxyl and methoxy groups are introduced through selective functionalization reactions. Reagents such as methanol and hydroxylating agents are employed under controlled conditions to achieve the desired substitution.

    Chiral Resolution: Given the multiple chiral centers, chiral resolution techniques such as chromatography or crystallization are used to obtain the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

The compound Enmein,13-deoxy-5-hydroxy-O10-methyl-, (5a)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to convert the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), alkyl halides (R-X)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

The compound Enmein,13-deoxy-5-hydroxy-O10-methyl-, (5a)- has several scientific research applications:

    Medicinal Chemistry: Due to its complex structure and functional groups, this compound is studied for its potential as a drug candidate. It may exhibit biological activity against various diseases, including cancer and infectious diseases.

    Materials Science: The unique pentacyclic framework makes this compound a candidate for developing novel materials with specific properties, such as high thermal stability and mechanical strength.

    Chemical Biology: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.

    Industrial Applications: It may be used as a precursor for synthesizing other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Enmein,13-deoxy-5-hydroxy-O10-methyl-, (5a)- involves its interaction with specific molecular targets. The hydroxyl and methoxy groups enable the compound to form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The pentacyclic framework provides structural rigidity, allowing the compound to fit into specific binding sites with high affinity. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Enmein,13-deoxy-5-hydroxy-O10-methyl-, (5a)-: Unique due to its specific functional groups and pentacyclic structure.

    Other Pentacyclic Compounds: Compounds with similar frameworks but different functional groups, such as pentacyclic triterpenoids.

    Polycyclic Aromatic Compounds: Compounds with multiple aromatic rings, such as polycyclic aromatic hydrocarbons (PAHs).

Uniqueness

The uniqueness of Enmein,13-deoxy-5-hydroxy-O10-methyl-, (5a)- lies in its combination of a rigid pentacyclic framework with specific functional groups

Properties

Molecular Formula

C21H28O6

Molecular Weight

376.4 g/mol

IUPAC Name

(4S,8R,9R,12S,13S,14S,16R)-14-hydroxy-9-methoxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione

InChI

InChI=1S/C21H28O6/c1-10-11-7-12(22)14-20(8-11,16(10)23)18(24)27-13-5-6-19(2,3)15-17(25-4)26-9-21(13,14)15/h11-15,17,22H,1,5-9H2,2-4H3/t11-,12-,13-,14+,15+,17+,20?,21-/m0/s1

InChI Key

ANNDQWYMQQILCQ-OAFDGUKCSA-N

Isomeric SMILES

CC1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)OC)[C@@H]4[C@H](C[C@H]5CC4(C(=O)C5=C)C(=O)O2)O)C

Canonical SMILES

CC1(CCC2C3(C1C(OC3)OC)C4C(CC5CC4(C(=O)C5=C)C(=O)O2)O)C

Synonyms

rabdosin A

Origin of Product

United States

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